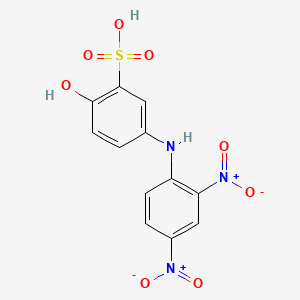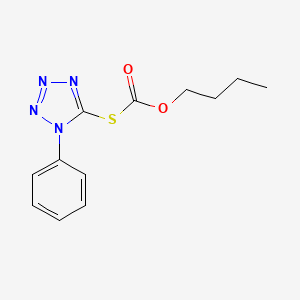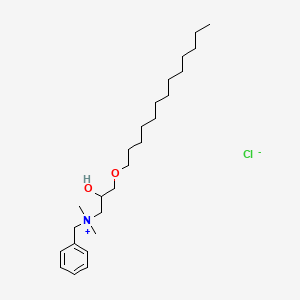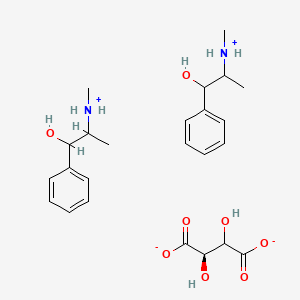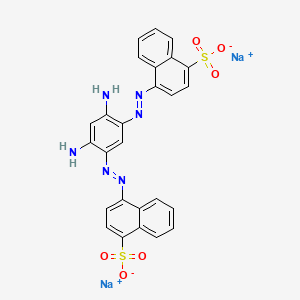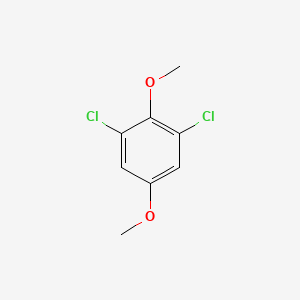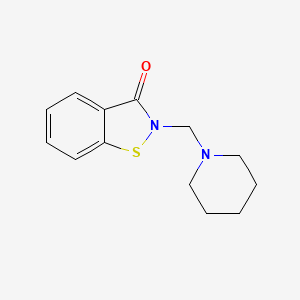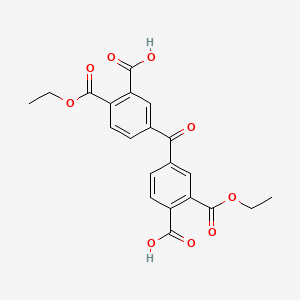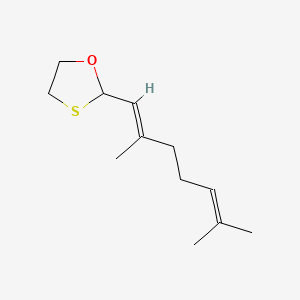
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano es un compuesto orgánico caracterizado por su estructura única, que incluye un anillo de 1,3-oxatiolano y una cadena lateral heptadienilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano generalmente involucra la reacción de 2,6-dimetil-1,5-heptadieno con un tiol adecuado y un agente oxidante para formar el anillo oxatiolano. Las condiciones de reacción a menudo incluyen el uso de un solvente como diclorometano y un catalizador como ácido trifluoroacético para facilitar el cierre del anillo.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano puede implicar reactores de flujo continuo para garantizar una calidad y rendimiento del producto constantes. El uso de sistemas automatizados para la adición de reactivos y el control de temperatura puede optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo oxatiolano en un tiol o tioéter.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo oxatiolano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como aminas o alcóxidos se pueden emplear en condiciones básicas.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Tioles y tioéteres.
Sustitución: Varios oxatiolanos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como precursor de principios farmacéuticos activos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano implica su interacción con objetivos moleculares como enzimas o receptores. La estructura única del compuesto le permite unirse a sitios específicos, modulando así las vías biológicas. Por ejemplo, su actividad antimicrobiana puede ser el resultado de la inhibición de enzimas clave en las células bacterianas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-dioxolano
- 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-dioxano
Unicidad
En comparación con compuestos similares, 2-(2,6-Dimetil-1,5-heptadien-1-il)-1,3-oxatiolano es único debido a la presencia del átomo de azufre en el anillo oxatiolano. Este átomo de azufre imparte reactividad química y actividad biológica distintas, lo que hace que el compuesto sea valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
94021-44-0 |
|---|---|
Fórmula molecular |
C12H20OS |
Peso molecular |
212.35 g/mol |
Nombre IUPAC |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-oxathiolane |
InChI |
InChI=1S/C12H20OS/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+ |
Clave InChI |
HMOWOIXFMXZXDA-PKNBQFBNSA-N |
SMILES isomérico |
CC(=CCC/C(=C/C1OCCS1)/C)C |
SMILES canónico |
CC(=CCCC(=CC1OCCS1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


